molecular formula C12H23NO2 B1330163 N-(2-Ethylhexyl)-3-oxobutyramide CAS No. 32837-36-8

N-(2-Ethylhexyl)-3-oxobutyramide

Cat. No.: B1330163
CAS No.: 32837-36-8
M. Wt: 213.32 g/mol
InChI Key: FVFRXXNXIQJSEB-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-3-oxobutyramide is an amide derivative characterized by a branched 2-ethylhexyl group attached to the 3-oxobutyramide backbone. While direct data on this compound are absent in the provided evidence, its structural analogs and synthesis pathways (e.g., acyl chloride-amine reactions ) suggest similarities in reactivity and functional utility.

Properties

IUPAC Name

N-(2-ethylhexyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h11H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFRXXNXIQJSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954487
Record name N-(2-Ethylhexyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32837-36-8
Record name N-(2-Ethylhexyl)acetoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32837-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethylhexyl)-3-oxobutyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032837368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethylhexyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-ethylhexyl)-3-oxobutyramide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Mechanism of Action

Action Environment

Phthalates are used in many industrial and consumer products, many of which pose potentially high exposure. Environmental factors such as the presence of these products can influence the action, efficacy, and stability of phthalates. The environmental fate of phthalates has a significant impact on their environmental degradation and distribution.

Biological Activity

N-(2-Ethylhexyl)-3-oxobutyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its cytotoxic effects on cancer cell lines.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure, which influences its biological activity. The compound features a 3-oxobutyramide backbone with an ethylhexyl side chain that enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial effects, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacterial strains were reported as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus62.5
    Escherichia coli250
    Pseudomonas aeruginosa500

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains .

Cytotoxic Activity

The cytotoxic potential of this compound was assessed through various assays on cancer cell lines. The compound exhibited significant cytotoxicity, with IC50 values indicating its effectiveness:

Cell LineIC50 (µg/mL)
HCT-11613.5
HEP-225.3

These values classify the compound as having moderate to high cytotoxic activity when compared to standard chemotherapeutic agents like vinblastine, which had IC50 values of 2.34 µg/mL for HCT-116 and 6.61 µg/mL for HEP-2 cells .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Cellular Processes : The compound may interfere with metabolic pathways essential for bacterial survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study demonstrated a clear zone of inhibition around wells containing the compound, confirming its antibacterial properties.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted to evaluate the cytotoxic effects on human cancer cell lines. Results showed that treatment with this compound led to significant apoptosis in HCT-116 cells as evidenced by increased annexin V staining and caspase activation assays.

Comparison with Similar Compounds

The following analysis compares N-(2-Ethylhexyl)-3-oxobutyramide with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Structural Analogs and Substituent Effects

a. Alkyl Chain Variations
Compounds 5a–5d from illustrate how alkyl chain length and linearity influence properties:

  • Shorter chains (e.g., butyramide, 5a) exhibit higher melting points (180–182°C) due to stronger intermolecular forces.
  • Longer chains (e.g., heptanamide, 5d) show reduced melting points (143–144°C), attributed to increased hydrophobic interactions and reduced crystallinity .
  • Branched chains : The 2-ethylhexyl group in the target compound likely further lowers the melting point compared to linear analogs, enhancing solubility in organic matrices.

b. Aromatic vs. Aliphatic Substituents

  • This contrasts with the aliphatic 2-ethylhexyl group, which prioritizes flexibility and lipophilicity .
  • Azo derivatives (e.g., ): Incorporation of azo (–N=N–) groups introduces chromophoric properties, enabling applications in dyes and pigments. The absence of such groups in the target compound limits its utility in colorant industries but broadens compatibility with nonpolar systems .
Physicochemical Properties
Compound Name Substituent Type Melting Point (°C) Key Functional Groups Applications Reference
This compound Branched alkyl Not reported Amide, ketone Plasticizers, surfactants N/A
(S)-N-Phenylbutyramide (5a) Linear alkyl 180–182 Amide, sulfonamide Pharmaceutical intermediates
Azo-biphenyl derivative () Azo, chloro, methoxy Not reported Azo, amide, aryl Dyes, pigments
N-(2,4-Dimethylphenyl)-3-oxobutyramide Aromatic, methyl Not reported Amide, aryl Chemical biology, organic synthesis

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